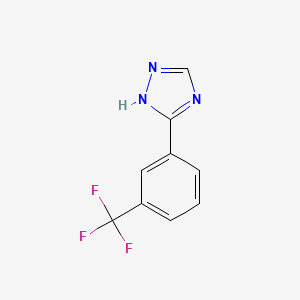![molecular formula C10H14BrN3O2 B12985636 tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
The synthesis of tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl bromoacetate and a suitable hydrazine derivative, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diorganylphosphides .
Chemical Reactions Analysis
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include N-bromosuccinimide, hydrazine derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing heterocyclic ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate include:
tert-Butyl bromoacetate: A precursor used in the synthesis of the target compound.
4-Bromo-2,6-di-tert-butylphenol: Another brominated compound with different applications.
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl) (methyl)carbamate:
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-6-7(11)12-13-8(6)14/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
DIAAZBNZVYRVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(NN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


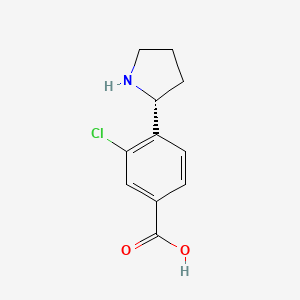

![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)
![{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)

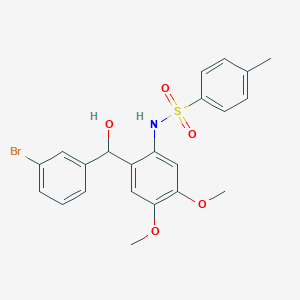
![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)
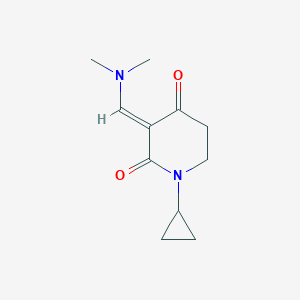
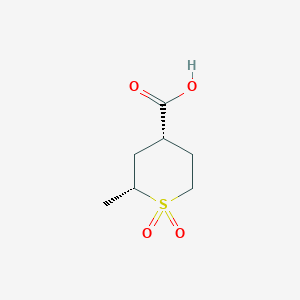
![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
